4-Chloro-3-(trifluoromethyl)benzoic acid belongs to the class of benzoic acids, which are aromatic carboxylic acids. Its unique functional groups make it a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. The trifluoromethyl group imparts distinctive electronic properties that enhance its reactivity in various chemical reactions .
The synthesis of 4-Chloro-3-(trifluoromethyl)benzoic acid can be achieved through several methods:
The molecular structure of 4-Chloro-3-(trifluoromethyl)benzoic acid can be represented as follows:
The presence of both electron-withdrawing groups (chlorine and trifluoromethyl) enhances its acidity compared to unsubstituted benzoic acids, affecting its reactivity in chemical processes .
4-Chloro-3-(trifluoromethyl)benzoic acid participates in various chemical reactions:
The mechanism of action of 4-Chloro-3-(trifluoromethyl)benzoic acid primarily involves its role as an electrophile in various reactions:
This electrophilic behavior is largely due to the electron-withdrawing effects of both the chloro and trifluoromethyl groups, enhancing its utility in synthetic organic chemistry .
The compound is stable under standard laboratory conditions but should be stored away from oxidizing agents due to potential reactivity .
4-Chloro-3-(trifluoromethyl)benzoic acid has several important applications across different fields:
The chemical compound 4-Chloro-3-(trifluoromethyl)benzoic acid has the molecular formula C₈H₄ClF₃O₂ and a molecular weight of 224.56 g/mol, as confirmed by multiple analytical sources [1] [4] [7]. This aromatic carboxylic acid features a benzene ring substituted with a chlorine atom at the para-position and a trifluoromethyl (-CF₃) group at the meta-position relative to the carboxylic acid functionality. The trifluoromethyl group contributes significant electron-withdrawing properties, influencing the compound's acidity and reactivity.
Table 1: Atomic Composition
| Element | Count | Contribution to MW |
|---|---|---|
| C | 8 | 96.08 g/mol |
| H | 4 | 4.04 g/mol |
| Cl | 1 | 35.45 g/mol |
| F | 3 | 57.00 g/mol |
| O | 2 | 32.00 g/mol |
| Total | 224.57 g/mol |
The systematic IUPAC name is 4-chloro-3-(trifluoromethyl)benzoic acid, which unambiguously defines the positions of the substituents on the benzoic acid core [1] [3] [7]. Key synonyms include:
[O-]C(=O)C1=CC=C(Cl)C(=C1)C(F)(F)F, which encodes the molecular connectivity [1] [8]. X-ray crystallography reveals that 4-chloro-3-(trifluoromethyl)benzoic acid crystallizes in a monoclinic system with space group P2₁/c (No. 14). The carboxylic acid groups form characteristic centrosymmetric dimers via O–H⋯O hydrogen bonds, with a typical R₂²(8) ring motif [5]. These dimers assemble into extended chains through secondary C–H⋯F and C–H⋯O interactions. Key crystallographic parameters include:
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 4.88 Å, b = 20.69 Å, c = 7.97 Å |
| β angle | 109.54° |
| Volume | 758.74 ų |
| Z | 4 |
| Density (calc.) | 1.664 g/cm³ |
| Melting point | 163–165°C [1] [4] [7] |
The dihedral angle between the carboxylic acid group and the benzene ring is approximately 16.8°, indicating moderate conjugation [5].
Nuclear Magnetic Resonance (NMR):
FT-IR Spectroscopy:Characteristic absorptions include:
Mass Spectrometry:Electron ionization (EI-MS) shows key fragments:
Physicochemical Properties
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.: 68609-92-7
CAS No.: